molecular formula C10H17N3O2S B086554 2-Iminobiotin CAS No. 13395-35-2

2-Iminobiotin

Cat. No. B086554
CAS RN: 13395-35-2
M. Wt: 243.33 g/mol
InChI Key: WWVANQJRLPIHNS-ZKWXMUAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis : The synthesis of 2-iminobiotin involves a two-step process, starting from biotin. Initially, biotin undergoes alkaline hydrolysis with barium hydroxide, producing a diaminocarboxylic acid. This intermediate is then treated with cyanogen bromide, leading to the formation of 2-iminobiotin crystals (Fudem-Goldin & Orr, 1990).

Molecular Structure Analysis : The specific structure of 2-iminobiotin allows for reversible inhibition of nitric oxide synthases, suggesting that its guanidino group is crucial for its biological activity. This is distinct from biotin and shows the importance of the imino modification in its function (Sup, Green, & Grant, 1994).

Chemical Reactions and Properties : 2-Iminobiotin forms stable complexes with proteins like avidin, similar to biotin, but with distinct pH-dependent binding properties. This allows it to be used in specific biochemical separations and assays. The pH sensitivity of 2-iminobiotin interactions is a key property that influences its use in various biochemical applications (Inoue, Sato, & Anzai, 2005).

Physical Properties Analysis : 2-Iminobiotin's physical properties, such as solubility and stability, are influenced by its chemical structure and the environmental conditions, such as pH. Its stability in different pH environments makes it a valuable tool in the construction of stimuli-sensitive devices for drug release or other functional molecules (Inoue & Anzai, 2005).

Chemical Properties Analysis : The chemical behavior of 2-iminobiotin, including its reactivity and interactions with other biological molecules, plays a crucial role in its applications in biotechnology and medical research. Its ability to selectively bind to avidin under certain conditions makes it a versatile tool in biochemistry and molecular biology (Inoue & Anzai, 2005).

Scientific Research Applications

  • Neuroprotection in Neonatal Rats : 2-Iminobiotin has been found to reduce brain damage in neonatal rats following hypoxia-ischemia. It provides gender-specific long- and short-term neuroprotection in female rats via inhibition of the cytochrome c-caspase 3 neuronal death pathway, without altering cerebral nitric oxide levels nor inhibiting nitric oxide synthase (NOS) in intact cells (Nijboer et al., 2007).

  • Affinity Chromatography Applications : 2-Iminobiotin is used in affinity columns for purifying proteins like avidin, rhodamine-conjugated streptavidin, and fluorescein-conjugated avidin/streptavidin derivatives. It enables the selective retrieval of surface-labeled plasma membrane components, owing to its pH-dependent interaction with avidin (Fudem-Goldin & Orr, 1990).

  • First-In-Human Safety and Pharmacokinetics : A study evaluated the safety, tolerability, pharmacokinetics, and preliminary dynamics of 2-Iminobiotin in healthy male subjects. It was found to be safe and well-tolerated in single and multiple doses, showcasing its potential for clinical applications in conditions like cerebral hypoxia-ischemia (van Hoogdalem et al., 2019).

  • Dose-Response in Neonatal Piglets : A study on neonatal piglets subjected to hypoxia-ischemia showed that 2-Iminobiotin improved short-term outcomes, like increased survival with a normal aEEG, indicating decreased cellular damage. It suggests an optimal dose for future clinical trials in neonates with perinatal hypoxia-ischemia (Bjorkman et al., 2013).

  • Safety in Asphyxiated Neonates : Another study investigated the pharmacokinetics and short-term safety of 2-Iminobiotin in asphyxiated neonates treated with therapeutic hypothermia. It was well-tolerated and not associated with adverse events, suggesting its safety for clinical use in this population (Favié et al., 2019).

  • Treatment of Birth Asphyxia : A study conducted in the Democratic Republic of Congo tested 2-Iminobiotin for the treatment of birth asphyxia. It found no safety issues attributed to 2-Iminobiotin administration, highlighting its potential as a treatment option in low-income countries (Biselele et al., 2020).

  • Long-Term Neuroprotection in Neonatal Rats : 2-Iminobiotin showed long-term neuroprotection when administered after cerebral hypoxia-ischemia in neonatal rats. It prevented an increase in cytochrome c level, a marker of cell death, suggesting a mechanism other than nitrotyrosine formation reduction (Tweel et al., 2005).

  • Inhibitor of Nitric Oxide Synthases : 2-Iminobiotin has been identified as a reversible inhibitor of both murine inducible NOS and rat neuronal NOS, with potential as a useful reagent in understanding binding-site interactions for NOS (Sup, Green, & Grant, 1994).

  • Pharmacological Interventions in Newborn Piglets : A study found that 2-Iminobiotin, along with other interventions, improved cerebral oxygenation and brain energy status after hypoxia-ischemia in newborn piglets, indicating its potential as part of a multi-faceted therapeutic approach (Peeters-Scholte et al., 2002).

Future Directions

2-Iminobiotin has shown potential as a neuroprotective drug after cardiac arrest . It has been found to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Since 2-Iminobiotin has already shown to be safe in a phase 1 clinical trial in adult human volunteers, it is a suitable candidate for translation to a human phase 2 study after out-of-hospital cardiac arrest .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVANQJRLPIHNS-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158431
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iminobiotin

CAS RN

13395-35-2
Record name 2-Iminobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminobiotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Iminobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iminobiotin
Reactant of Route 2
2-Iminobiotin
Reactant of Route 3
Reactant of Route 3
2-Iminobiotin
Reactant of Route 4
2-Iminobiotin
Reactant of Route 5
2-Iminobiotin
Reactant of Route 6
2-Iminobiotin

Citations

For This Compound
937
Citations
GA Orr - Journal of Biological Chemistry, 1981 - Elsevier
… We have studied the interaction of 2The binding of 2-iminobiotin to avidin at various pH … at room temperature with a Cary 14 ometric binding of 2-iminobiotin to avidin is occurring (Fig. 1). …
Number of citations: 150 www.sciencedirect.com
B Fudem-Goldin, GA Orr - Methods in enzymology, 1990 - Elsevier
… its cyclic guanidino analog, 2-iminobiotin (Fig. 1). 7-9 In agreement with the observations of Green, 1 we have found that the free base form of 2-iminobiotin forms a stable complex with …
Number of citations: 35 www.sciencedirect.com
H Inoue, K Sato, J Anzai - Biomacromolecules, 2005 - ACS Publications
… The stimuli-sensitive LbL assembly was prepared using 2-iminobiotin-… binds 2-iminobiotin less strongly than biotin and the affinity is pH dependent (the binding constant of 2-iminobiotin …
Number of citations: 111 pubs.acs.org
H Inoue, J Anzai - Langmuir, 2005 - ACS Publications
… dependent (the binding constant of 2-iminobiotin to avidin is 2.9 × … 2-iminobiotin to avidin has been successfully applied to a solid-phase extraction of avidin derivatives by 2-iminobiotin-…
Number of citations: 71 pubs.acs.org
G Heney, GA Orr - Analytical Biochemistry, 1981 - Elsevier
… in agreement with the observations of Green ( II ), that the free base form of 2-iminobiotin … protonation of the cyclic guanidino group of 2-iminobiotin and the ionization of some residue on …
Number of citations: 125 www.sciencedirect.com
ERW Tweel, F Van Bel, A Kavelaars… - Journal of Cerebral …, 2005 - journals.sagepub.com
… Hypoxia-ischemia did not lead to increased levels of nitrotyrosine, nor did 2-iminobiotin … that was prevented by 2-iminobiotin. In conclusion, 2-iminobiotin administered after hypoxia-…
Number of citations: 72 journals.sagepub.com
CHA Nijboer, F Groenendaal… - Journal of Cerebral …, 2007 - journals.sagepub.com
… We have shown earlier that 2-iminobiotin (2-IB) reduces … 2-Iminobiotin treatment reduced long-term brain damage in … 2-Iminobiotin did not alter cerebral NO x nor inhibited NOS in …
Number of citations: 136 journals.sagepub.com
K Zitta, C Peeters-Scholte, L Sommer… - Frontiers in …, 2018 - frontiersin.org
… The aim of this study was to evaluate whether 2-iminobiotin (2-IB) superimposed on hypothermia has the potential to attenuate hypoxia-induced injury of neuronal cells. In vitro hypoxia …
Number of citations: 12 www.frontiersin.org
C Peeters-Scholte, S Meilin, Y Berckovich, P Westers - Plos one, 2023 - journals.plos.org
… Aim of this study was to investigate the potential neuroprotective effect of 2-iminobiotin (2-IB), a biotin analogue, on memory and learning in a four-vessel occlusion model of global …
Number of citations: 7 journals.plos.org
GA Orr, GC Heney, R Zeheb - Methods in Enzymology, 1986 - Elsevier
… 2-iminobiotin is 1.8 g (mp > 260” decomp.). To convert the free base into the hydrobromide salt, 2-iminobiotin … is added dropwise until all of the 2-iminobiotin dissolves. The solution is …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.